(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.ClH/c1-2-10-5-3-4-8-18(10)14(19)13-11-9-15-7-6-12(11)16-17-13;/h10,15H,2-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVLZPNLGLXPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₂₃ClN₄O
- Molecular Weight: 298.82 g/mol
- CAS Number: 1220039-28-0
The compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its effects on:
- Cyclin-dependent kinases (CDKs): Inhibitors of CDKs are crucial for regulating the cell cycle. Compounds similar to this have shown significant inhibitory effects on CDK2 and CDK9, suggesting potential applications in cancer therapy .
- Neurotransmitter receptors: The piperidine moiety may interact with neurotransmitter systems, influencing mood and cognitive functions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridines demonstrate antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells: Studies have shown that compounds with similar structures can inhibit the proliferation of HeLa cells significantly.
- IC₅₀ Values: Some analogs have reported IC₅₀ values in the low micromolar range against specific targets like CDK2 (0.36 µM) and CDK9 (1.8 µM) .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- In vitro Studies: Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the effectiveness of pyrazolo[4,3-c]pyridine derivatives against breast cancer cell lines.
- Findings: The compound exhibited a dose-dependent inhibition of cell growth with significant cytotoxicity observed at higher concentrations.
-
Neuroprotective Study:
- Objective: To assess the neuroprotective effects in models of neurodegeneration.
- Findings: The compound demonstrated a reduction in neuronal cell death and improved cell viability in models exposed to neurotoxic agents.
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
